telB protein, bacterial
Description
The TelB protein is a bacterial effector associated with tellurite resistance and interbacterial competition. It is encoded by the telB gene, initially identified in the RK2Ter plasmid, where a missense mutation (Ser125→Cys) confers resistance to tellurite, a toxic oxyanion . Structural analyses reveal TelB contains hydrophobic domains (≈20 amino acids) that likely anchor it to the bacterial membrane, as supported by alkaline phosphatase fusion experiments . TelB is also a member of the LXG toxin family, secreted via the type VIIb secretion system (T7SS) in Gram-positive bacteria like Streptococcus intermedius. It exhibits NAD+ glycohydrolase activity, degrading this essential coenzyme to mediate contact-dependent antagonism .
Properties
CAS No. |
134944-11-9 |
|---|---|
Molecular Formula |
C38H40O8P2 |
Synonyms |
telB protein, bacterial |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Homologs
2.1.1. Tellurite Resistance Proteins: TelA and KilA
- TelA : Co-expressed with TelB in RK2Ter, TelA (48 kDa) is hydrophilic and lacks membrane-anchoring domains. While TelB is implicated in tellurite reduction or efflux, TelA may enhance host reduction pathways. Both proteins differ mechanistically from mercury resistance systems (e.g., MerA/P), which involve dedicated uptake/efflux pumps .
- KilA: A 31-kDa hydrophilic protein encoded upstream of telA and telB.
2.1.2. LXG Toxin Family Members
- TelC: Another LXG effector in S. intermedius, TelC targets lipid II, a cell wall precursor, acting extracellularly.
- TelD : Requires cognate Lap1-Lap2 chaperones for secretion, whereas TelB associates with DUF5082/DUF5344 proteins (predicted helix-turn-helix regulators) for export .
2.1.3. Redox Enzymes with Cysteine Motifs
TelB shares conserved Cys residues with:
- Mercuric reductase (MerA) and MerP : Cys residues in these proteins bind Hg²⁺ for detoxification.
- Cadmium resistance protein (CadA) and glutathione reductase : Utilize Cys pairs for metal coordination or redox catalysis .
While TelB’s Cys125 is critical for tellurite resistance, its exact role (e.g., metal binding, redox cycling) remains unresolved .
Mechanistic Divergence
- NAD+ Toxins : TelB shares functional similarity with Mycobacterium tuberculosis TNT toxin, but the H661A mutation in TelB reduces NAD+ binding affinity, unlike TNT .
- Secretion Mechanisms : TelB relies on DUF5082/DUF5344 partners for T7SS-mediated export, whereas other LXG effectors (e.g., TelD) require Lap1-Lap2 chaperones .
Genetic and Evolutionary Context
- Operon Organization : In RK2Ter, telB is co-transcribed with kilA and telA, forming a tellurite resistance module . In contrast, LXG effectors like TelB in S. intermedius are encoded near DUF proteins, suggesting evolutionary divergence in regulatory mechanisms .
- Horizontal Gene Transfer : The telB gene’s presence in plasmids (e.g., RK2Ter) and Gram-positive pathogens highlights its role in adaptive evolution under metal stress .
Q & A
Basic: What experimental approaches are recommended to determine the subcellular localization of TelB in bacterial cells?
Methodological Answer:
To localize TelB, employ alkaline phosphatase (PhoA) fusion assays using transposon TnphoA. Insert TnphoA into the telB gene, ensuring the insertion maintains the correct reading frame. PhoA activity (detected chromogenically) is only functional in the periplasm; thus, activity confirms membrane localization. Complementary methods include SDS-PAGE and Western blotting of membrane fractionations, followed by immunodetection with anti-TelB antibodies. Hydrophobicity analysis (Kyte-Doolittle plots) can predict transmembrane domains .
Basic: How can researchers validate the expression and purity of recombinant TelB protein in overexpression systems?
Methodological Answer:
Use the T7 RNA polymerase/promoter system (e.g., plasmid pT7-5/pT7-6) to overexpress TelB in E. coli. Induce expression with IPTG, then analyze lysates via SDS-PAGE with Coomassie staining. For purity, perform nickel-affinity chromatography (if using a His-tag construct) followed by size-exclusion chromatography. Confirm purity (>90%) using densitometry of SDS-PAGE gels or mass spectrometry . Overproduction artifacts (e.g., truncated proteins) can be identified by comparing observed molecular weights to in silico predictions .
Advanced: How to resolve contradictions in proposed mechanisms of TelB-mediated tellurite resistance (e.g., enzymatic reduction vs. efflux)?
Methodological Answer:
Design comparative assays :
- Reduction hypothesis : Measure tellurite-to-metallic tellurium conversion rates in telB-knockout vs. wild-type strains using spectrophotometry (absorbance at 500 nm for colloidal tellurium).
- Efflux hypothesis : Use radiolabeled tellurite (⁶⁷Te) to track intracellular vs. extracellular accumulation via scintillation counting.
Combine with structural analysis (cryo-EM or X-ray crystallography) to identify TelB domains critical for metal binding or transporter-like motifs. Contrast results with homologs (e.g., mercury resistance proteins) to infer functional divergence .
Advanced: What controls are essential when analyzing TelB’s interaction with host replication proteins (e.g., KilA)?
Methodological Answer:
- Negative controls : Use korA-deficient strains to rule out indirect effects from replication dysregulation.
- Co-immunoprecipitation (Co-IP) : Include telB-null strains and pre-immune sera to confirm specificity.
- Transcriptional fusions : Construct lacZ fusions downstream of kilA and telB promoters to monitor transcriptional coupling. Validate with qRT-PCR using primers spanning kilA-telB junctions. Ensure replication is measured via plasmid stability assays in minimal media .
Advanced: How to address batch-to-batch variability in TelB protein preparations for structural studies?
Methodological Answer:
- Standardized purification : Include tandem affinity tags (e.g., His-SUMO) and optimize buffer conditions (pH, detergents) via high-throughput screening .
- Quality control : Mandate HPLC-MS for peptide content analysis and circular dichroism for structural integrity.
- Cryopreservation : Aliquot purified TelB in stabilizing buffers (e.g., 20% glycerol, 0.5 mM TCEP) and validate activity post-thaw via ATPase assays (if applicable) .
Basic: What bioinformatics tools are suitable for identifying conserved domains in TelB across bacterial species?
Methodological Answer:
Use InterProScan to integrate results from PROSITE (motifs), Pfam (domains), and SMART (transmembrane regions). For structural homology, submit the TelB sequence to Phyre2 or SWISS-MODEL . Cross-reference with BLASTP against UniProt’s bacterial proteomes to identify orthologs. Hydrophobicity plots (via ExPASy ProtScale ) can highlight transmembrane regions conserved in Gram-negative vs. Gram-positive species .
Advanced: How to design mutagenesis studies to test TelB’s functional domains identified via hydrophobicity plots?
Methodological Answer:
- Site-directed mutagenesis : Target predicted transmembrane helices (e.g., residues 50–70 in TelB) by substituting hydrophobic residues (e.g., Leu, Val) with polar residues (e.g., Ser, Asp).
- Phenotypic screening : Assess tellurite resistance via minimum inhibitory concentration (MIC) assays .
- Functional complementation : Express mutant telB in a knockout strain and compare rescue efficiency to wild-type using growth curves under tellurite stress. Validate membrane integration via fluorescence microscopy with GFP-TelB fusions .
Basic: How to troubleshoot inconsistent TelB expression in heterologous hosts (e.g., Bacillus subtilis)?
Methodological Answer:
- Codon optimization : Redesign the telB gene using host-specific codon bias tools (e.g., GeneArt ).
- Promoter compatibility : Replace native promoters with host-specific inducible systems (e.g., P~xyl~ in B. subtilis).
- Toxicity testing : Co-transform with plasmid pMAP65 (temperature-sensitive origin) to assess viability. If toxicity is observed, use attenuated ribosome binding sites (RBS) to reduce expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
